Benzyl [4-(chlorosulfonyl)phenyl]carbamate
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Overview
Description
Benzyl [4-(chlorosulfonyl)phenyl]carbamate: is a chemical compound with the molecular formula C14H12ClNO4S and a molecular weight of 325.77 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Carbamoylation Method: One common method for synthesizing carbamates involves the reaction of carbonylimidazolide with a nucleophile in water.
Aryl Isocyanate Method: Another method involves the synthesis of aryl isocyanates from arylamines and carbon dioxide in the presence of DBU.
Transcarbamoylation: This method uses methyl carbamate as a carbamoyl donor in the presence of a tin catalyst.
Industrial Production Methods:
Industrial production of Benzyl [4-(chlorosulfonyl)phenyl]carbamate typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as cost, yield, and purity requirements.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Benzyl [4-(chlorosulfonyl)phenyl]carbamate can undergo substitution reactions where the chlorosulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions:
Catalytic Hydrogenation: The carboxybenzyl group can be removed using catalytic hydrogenation with palladium on carbon (Pd-C) and hydrogen gas (H2).
Strong Acids: The t-butyloxycarbonyl (Boc) protecting group can be removed using strong acids such as trifluoroacetic acid.
Major Products Formed:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorosulfonyl group .
Scientific Research Applications
Chemistry: : Benzyl [4-(chlorosulfonyl)phenyl]carbamate is used as an intermediate in the synthesis of various organic compounds .
Biology: : In biological research, it can be used to study enzyme mechanisms and protein interactions due to its ability to form stable carbamate derivatives .
Industry: : In industrial applications, it is used in the production of polymers and other materials that require carbamate linkages .
Mechanism of Action
The mechanism by which Benzyl [4-(chlorosulfonyl)phenyl]carbamate exerts its effects involves the formation of stable carbamate derivatives. These derivatives can interact with various molecular targets, including enzymes and proteins, by forming covalent bonds with amino acid residues . This interaction can inhibit enzyme activity or alter protein function, making the compound useful in both research and therapeutic contexts .
Comparison with Similar Compounds
Similar Compounds
Ethyl Carbamate: Similar in structure but with an ethyl group instead of a benzyl group.
Methyl Carbamate: Similar but with a methyl group instead of a benzyl group.
Phenyl Carbamate: Similar but with a phenyl group instead of a benzyl group.
Uniqueness
Benzyl [4-(chlorosulfonyl)phenyl]carbamate is unique due to the presence of the chlorosulfonyl group, which imparts distinct reactivity and chemical properties. This makes it particularly useful in applications where specific reactivity is required .
Properties
Molecular Formula |
C14H12ClNO4S |
---|---|
Molecular Weight |
325.8 g/mol |
IUPAC Name |
benzyl N-(4-chlorosulfonylphenyl)carbamate |
InChI |
InChI=1S/C14H12ClNO4S/c15-21(18,19)13-8-6-12(7-9-13)16-14(17)20-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17) |
InChI Key |
PGFIBVUEGHLHLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
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